Corrosion Inhibition Efficiency Relative to Unsubstituted Quinazolin‑4(3H)‑one (Class‑Level Inference)
A recent study evaluated three quinazolin‑4(3H)‑one derivatives as corrosion inhibitors for low‑carbon steel in 1 M HCl. The most active derivative, which contains an extended aryl substituent at the 2‑position, achieved a maximum inhibition efficiency of 90.47% at a concentration of 5.10 × 10⁻³ M, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. Although the target compound was not part of the tested set, the data demonstrate that appending an aromatic group to the 2‑position of the quinazolin‑4(3H)‑one core substantially enhances corrosion protection relative to the unsubstituted core [REFS‑1]. By analogy, the 6‑nitro‑1,3‑benzodioxol‑5‑yl substituent in the target compound is expected to provide comparable or differentiated adsorption behavior due to its nitro‑enriched electron‑withdrawing character and additional hydrogen‑bond acceptor sites.
| Evidence Dimension | Corrosion inhibition efficiency (η, %) for low‑carbon steel in 1 M HCl |
|---|---|
| Target Compound Data | Not directly measured; inferred from class trend |
| Comparator Or Baseline | Most active quinazolin‑4(3H)‑one derivative in the study: η = 90.47% at 5.10 × 10⁻³ M vs. unsubstituted core (no quantitative baseline provided for unsubstituted core) |
| Quantified Difference | Not quantifiable for target compound; class‑leading inhibitor reached 90.47% inhibition |
| Conditions | 1 M HCl, 25–55 °C, EIS and potentiodynamic polarization, Langmuir adsorption isotherm |
Why This Matters
If the intended application is corrosion inhibition, this class‑level inference indicates that the target compound merits empirical testing as part of a screening library.
- [1] Chemical Papers (2026) 80:1423‑1445. Experimental and theoretical investigation of quinazolin‑4(3H)‑one derivatives as corrosion inhibitors for low carbon steel in 1 mol/L HCl solutions. View Source
